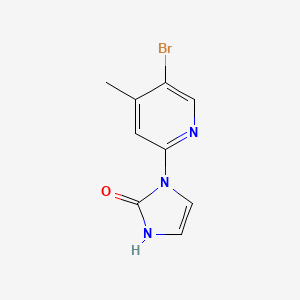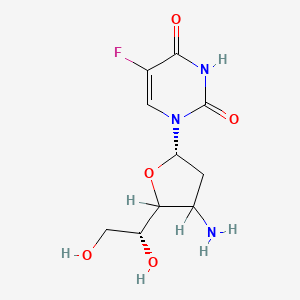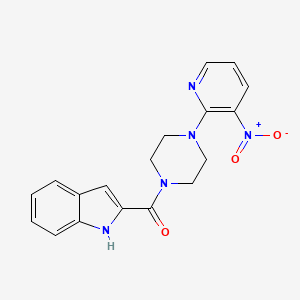
1-(5-Bromo-4-methylpyridin-2-yl)-1,3-dihydro-2H-imidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-4-methylpyridin-2-yl)-1,3-dihydro-2H-imidazol-2-one is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 4th position of the pyridine ring, along with an imidazol-2-one moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-4-methylpyridin-2-yl)-1,3-dihydro-2H-imidazol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-methylpyridin-3-amine.
Formation of Intermediate: The intermediate is formed through a palladium-catalyzed Suzuki cross-coupling reaction with arylboronic acids.
Cyclization: The intermediate undergoes cyclization to form the imidazol-2-one ring under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
1-(5-Bromo-4-methylpyridin-2-yl)-1,3-dihydro-2H-imidazol-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
1-(5-Bromo-4-methylpyridin-2-yl)-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:
作用機序
The mechanism of action of 1-(5-Bromo-4-methylpyridin-2-yl)-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism is still under investigation, but it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity and influencing various biological processes .
類似化合物との比較
Similar Compounds
- 1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-one
- 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine
- 1-(5-Bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol
Uniqueness
1-(5-Bromo-4-methylpyridin-2-yl)-1,3-dihydro-2H-imidazol-2-one is unique due to its imidazol-2-one moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
特性
分子式 |
C9H8BrN3O |
|---|---|
分子量 |
254.08 g/mol |
IUPAC名 |
3-(5-bromo-4-methylpyridin-2-yl)-1H-imidazol-2-one |
InChI |
InChI=1S/C9H8BrN3O/c1-6-4-8(12-5-7(6)10)13-3-2-11-9(13)14/h2-5H,1H3,(H,11,14) |
InChIキー |
SNXKWGCSBNPNHA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1Br)N2C=CNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline](/img/structure/B12812751.png)




![8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3h)-one](/img/structure/B12812773.png)
![2-((((3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)carbonyl)benzoic acid](/img/structure/B12812782.png)
